N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide
Overview
Description
Scientific Research Applications
Antiulcer Agents
- N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide derivatives show potential as antiulcer agents. Research by Ueda et al. (1991) focused on synthesizing compounds with gastric acid antisecretory activity, showing promise in this area. These compounds demonstrated efficacy against histamine-induced gastric acid secretion in rats, indicating their potential therapeutic value in treating ulcers (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Antifungal Activities
- Lee et al. (1999) investigated N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides for their antifungal properties. These compounds showed effective activity against various fungi, including Pyricularia oryzae and Erysiphe graminis. The study highlights the potential use of these compounds in developing new antifungal agents (Lee, Kim, Cheong, & Chung, 1999).
Matrix Metalloproteinase (MMP) Inhibitors
- Wagner et al. (2007) explored fluorinated derivatives of broad-spectrum MMP inhibitors for potential use in imaging matrix metalloproteinases (MMPs) with positron emission tomography (PET). This research indicates the application of these compounds in molecular imaging, particularly in identifying pathological processes where MMPs are upregulated (Wagner, Breyholz, Law, Faust, Höltke, Schröer, Haufe, Levkau, Schober, Schäfers, & Kopka, 2007).
Aromatase Inhibitors
- Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, related to N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide, demonstrated their effectiveness as aromatase inhibitors. This study by Hartmann and Batzl (1986) suggests their potential in treating hormone-dependent breast cancer, showcasing their role in inhibiting estrogen biosynthesis (Hartmann & Batzl, 1986).
Dipeptidyl Peptidase IV Inhibitors
- Nitta et al. (2012) studied novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as dipeptidyl peptidase IV inhibitors. These compounds showed promising activity in reducing blood glucose levels, suggesting their potential application in treating type 2 diabetes (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).
properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-7-12(16)2)17(20)19-14-9-6-8-13(18)11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLYOLTFOTWEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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